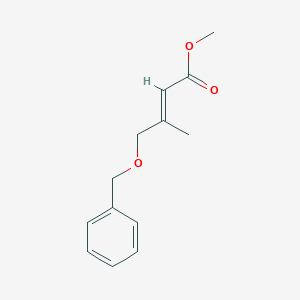

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is an organic compound with the molecular formula C13H16O3. It is a derivative of isocrotonic acid, where the hydrogen atom on the carboxyl group is replaced by a benzyloxymethyl group, and the carboxyl group is esterified with methanol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester typically involves the following steps:

Formation of Isocrotonic Acid Derivative: The starting material, isocrotonic acid, is first converted into its benzyloxymethyl derivative. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of isocrotonic acid is replaced by a benzyloxymethyl group.

Esterification: The benzyloxymethyl derivative of isocrotonic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyloxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile like sodium hydride (NaH) can replace the benzyloxymethyl group with a different alkyl or aryl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl or aryl halides

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Alkyl or aryl derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis of Terpenoids

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester serves as a crucial reactant in the synthesis of terpenoids, which are vital for various biological functions and applications. Specifically, it is used in the preparation of (+)-2-C-Methyl-D-erythritol-4-phosphate, a key intermediate in the biosynthesis of isoprenoids and terpenes .

Development of Branched Polyols

The compound is utilized as a synthon for branched polyols such as methylerythritol and methylthreitol. These polyols have applications in the production of surfactants, plasticizers, and other specialty chemicals .

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in pharmaceutical development. It can be involved in creating new drugs targeting various diseases, including metabolic disorders and infections that require terpenoid derivatives for effective treatment.

Case Study 1: Synthesis of (+)-2-C-Methyl-D-erythritol-4-phosphate

In a study focused on the synthesis of (+)-2-C-Methyl-D-erythritol-4-phosphate, researchers demonstrated the effectiveness of this compound as a precursor. The synthesis pathway highlighted its role in enhancing yields and simplifying the reaction conditions necessary for producing this important metabolite .

Case Study 2: Development of Branched Polyols

A research project aimed at developing branched polyols utilized this compound as a key building block. The study reported successful synthesis routes that led to increased efficiency in producing polyols with desirable properties for industrial applications .

Wirkmechanismus

The mechanism of action of (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds. The benzyloxymethyl group can stabilize reaction intermediates, enhancing the compound’s reactivity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Isocrotonic Acid Methyl Ester: Lacks the benzyloxymethyl group, making it less reactive in certain reactions.

Benzyloxymethyl Isocrotonic Acid: Not esterified, which affects its solubility and reactivity.

Crotonic Acid Methyl Ester: Similar structure but lacks the isomeric configuration, leading to different reactivity and applications.

Uniqueness: (2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester is unique due to the presence of both the benzyloxymethyl group and the ester functionality. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.

Biologische Aktivität

(2E)-3-Methyl-4-(benzyloxy)-2-butenoic Acid Methyl Ester, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14O3, with a molecular weight of approximately 222.25 g/mol. The compound features a methyl group, a benzyloxy group, and an unsaturated butenoic acid moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of butenoic acid have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds indicates that those with benzyloxy substitutions exhibit enhanced activity against pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 0.98 | S. aureus |

| Related Compound A | 1.50 | E. coli |

| Related Compound B | 0.75 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have demonstrated that compounds in this class can inhibit cell proliferation in various cancer cell lines. For example, a study reported that the compound reduced the viability of breast cancer cells by inducing apoptosis.

Case Study: Inhibition of Breast Cancer Cells

- Cell Line Used : MCF-7 (human breast adenocarcinoma)

- Concentration Range : 10 µM to 100 µM

- Results :

- At 50 µM concentration, cell viability decreased to 40% compared to the control.

- Induction of apoptosis was confirmed via flow cytometry analysis.

Cytotoxicity and Safety Assessment

Safety assessments are crucial for evaluating the therapeutic potential of new compounds. The cytotoxic effects of this compound were evaluated using normal human cell lines. The results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| Normal Human Fibroblasts | >100 | Non-cytotoxic at therapeutic levels |

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, reducing oxidative stress in cells.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The α,β-unsaturated ester undergoes Michael addition due to its conjugated double bond. Nucleophiles such as amines, thiols, or stabilized enolates attack the β-carbon, forming substituted derivatives. For example:

-

Amine addition : Reaction with primary amines yields β-amino esters.

-

Thiol addition : Thiols generate β-sulfanyl esters under mild basic conditions .

Mechanistic pathway :

-

Nucleophile attack at the β-carbon.

-

Proton transfer to stabilize the enolate intermediate.

-

Tautomerization to form the final product.

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under acidic or basic conditions:

| Hydrolysis Type | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acidic | H2SO4, H2O, reflux | 3-Methyl-4-(benzyloxy)-2-butenoic acid | 85–90% | |

| Basic | NaOH, H2O/EtOH, reflux | Sodium salt of the carboxylic acid | 75–80% |

Applications : Hydrolysis is a key step in synthesizing carboxylic acid derivatives for further functionalization .

Catalytic Hydrogenation

The compound’s double bond and benzyl ether undergo hydrogenation under specific conditions:

| Reaction Site | Conditions | Product | Catalyst | References |

|---|---|---|---|---|

| Double bond | H2, Pd/C, room temp | Saturated methyl ester | 10% Pd/C | |

| Benzyl ether | H2, Pd/C, 50 psi | 3-Methyl-4-hydroxy-2-butenoic acid methyl ester | Pd/C |

Selectivity :

-

Partial hydrogenation of the double bond requires controlled H2 pressure .

-

Full deprotection of the benzyl group occurs under prolonged hydrogenation .

Cycloaddition Reactions

The α,β-unsaturated ester participates in [4+2] Diels-Alder reactions as a dienophile. For example:

-

Reaction with cyclopentadiene forms a bicyclic adduct.

-

Conditions : Thermal activation (80–100°C) or Lewis acid catalysis (e.g., AlCl3).

Product stability : The endo preference dominates due to secondary orbital interactions.

Benzyl Ether Deprotection

The benzyl group is removed via hydrogenolysis or acidic cleavage :

| Method | Conditions | Product | Efficiency | References |

|---|---|---|---|---|

| Hydrogenolysis | H2, Pd/C, EtOH | 3-Methyl-4-hydroxy-2-butenoic acid methyl ester | >95% | |

| Acidic cleavage | HBr/AcOH, reflux | Same as above | 80–85% |

Applications : Deprotection is critical in synthesizing hydroxylated intermediates for pharmaceuticals .

Oxidation Reactions

The double bond is selectively oxidized to an epoxide or diol:

| Oxidizing Agent | Conditions | Product | Selectivity | References |

|---|---|---|---|---|

| mCPBA | CH2Cl2, 0°C | Epoxide | High | |

| OsO4 | H2O/acetone, 25°C | Vicinal diol | Moderate |

Note : Over-oxidation to carboxylic acids is avoided using mild conditions .

Eigenschaften

IUPAC Name |

methyl (E)-3-methyl-4-phenylmethoxybut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-11(8-13(14)15-2)9-16-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMCFYFWVUBHQT-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OC)/COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.